heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate typically involves multiple steps, including esterification, amidation, and etherification reactions. The general synthetic route can be summarized as follows:
Esterification: The initial step involves the esterification of heptanoic acid with heptadecan-9-ol in the presence of a strong acid catalyst such as sulfuric acid. This reaction forms heptadecan-9-yl heptanoate.
Amidation: The ester is then reacted with 2-hydroxyethylamine under controlled conditions to form the corresponding amide.
Etherification: Finally, the amide undergoes etherification with 7-oxoheptyl chloride in the presence of a base such as sodium hydroxide to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate involves its interaction with specific molecular targets and pathways. The compound’s long hydrocarbon chains and functional groups allow it to interact with cell membranes, proteins, and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate can be compared with other similar compounds, such as:
Heptyl 8-[(7-decan-2-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate: Similar structure but with a different alkyl chain length.
Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate: Similar structure but with a different substituent on the amino group.
Properties
Molecular Formula |
C41H81NO5 |
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Molecular Weight |
668.1 g/mol |
IUPAC Name |
heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C41H81NO5/c1-4-7-10-13-16-23-30-39(31-24-17-14-11-8-5-2)47-41(45)33-26-19-21-28-35-42(36-37-43)34-27-20-15-18-25-32-40(44)46-38-29-22-12-9-6-3/h39,43H,4-38H2,1-3H3 |
InChI Key |
IRPTWWVRODUGBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCN(CCCCCCCC(=O)OCCCCCCC)CCO |
Origin of Product |
United States |
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